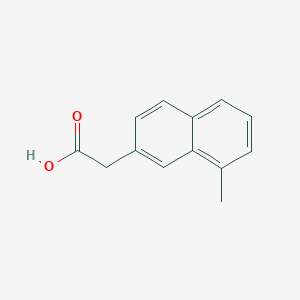

1-Methylnaphthalene-7-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2-(8-methylnaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C13H12O2/c1-9-3-2-4-11-6-5-10(7-12(9)11)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

OKZNXZMSDGKOGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Naphthalene Acetic Acid Compounds

Strategies for the Preparation of Carboxymethylated Naphthalenes

The introduction of a carboxymethyl group (–CH₂COOH) to a naphthalene (B1677914) core is a fundamental transformation in the synthesis of naphthalene acetic acids. Several synthetic strategies have been established to achieve this, including alkylation approaches, cyanide-based routes, and organometallic-catalyzed reactions.

Alkylation Approaches for Aryl Acetic Acid Synthesis

Alkylation reactions represent a direct method for the formation of the aryl acetic acid carbon skeleton. One common approach involves the Friedel-Crafts reaction or similar electrophilic substitution pathways. For instance, the reaction of naphthalene with chloroacetic acid can, in principle, yield naphthaleneacetic acid. However, early attempts at this direct reaction often resulted in low yields of only 3 to 4%. google.com A significant improvement was achieved by using potassium bromide as a catalyst, which facilitates the reaction between naphthalene and chloroacetic acid under reflux conditions, with reaction temperatures reaching 210°C to 235°C. google.com The presence of both potassium bromide and ferric oxide has been shown to be crucial for achieving high yields, with one study reporting a 70% yield of 1-naphthaleneacetic acid. stackexchange.com In the absence of these catalysts, the yield is negligible. stackexchange.com

Another alkylation strategy involves the preparation of a more reactive intermediate. For example, 1-chloromethylnaphthalene can be synthesized by reacting naphthalene with paraformaldehyde and hydrochloric acid. google.com This intermediate is then further reacted to introduce the carboxylic acid functionality. A variation of this approach involves the Friedel-Crafts acylation of naphthalene with acetic anhydride (B1165640) over zeolite catalysts to produce acetylnaphthalenes, which can then be converted to the corresponding acetic acids. researchgate.net

Cyanide-Based Routes to Naphthalene Acetic Acid Derivatives

The cyanation pathway is a well-established and versatile method for synthesizing naphthalene acetic acid derivatives. This two-step process typically involves the introduction of a cyanomethyl group (–CH₂CN) onto the naphthalene ring, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

A common precursor for this route is a halomethylnaphthalene, such as 1-chloromethylnaphthalene. This intermediate is prepared from naphthalene, formaldehyde, and hydrochloric acid, sometimes with the addition of sulfuric acid. google.com The crude 1-chloromethylnaphthalene is then treated with an alkali metal cyanide, such as sodium cyanide, in a solvent like ethanol (B145695) to produce 1-naphthaleneacetonitrile. google.com The subsequent hydrolysis of the nitrile to 1-naphthaleneacetic acid is typically achieved by heating with a strong base like sodium hydroxide. google.com This method has been shown to produce good yields, with one process reporting a 70% yield based on the starting naphthalene. google.com

Variations of this route exist, such as starting from methylnaphthalene, which can be brominated and then treated with potassium cyanide. google.com However, this particular approach has been noted to result in poor yields and product contamination. google.com Another approach involves the reaction of 1-naphthoyl chloride with diazomethane (B1218177) to form 1-(diazoacetyl)naphthalene, which can then be converted to ethyl 1-naphthylacetate (B1228651) and subsequently hydrolyzed. orgsyn.org

Organometallic Catalysis in Naphthyl Acetic Acid Synthesis

Modern synthetic chemistry increasingly relies on organometallic catalysis to achieve high efficiency and selectivity. In the context of naphthyl acetic acid synthesis, transition-metal-catalyzed reactions offer powerful tools for C-H bond activation and cross-coupling reactions. nih.govanr.fr These methods allow for the direct functionalization of the naphthalene ring, often with high regioselectivity that can be difficult to achieve with traditional methods. nih.gov

Palladium-catalyzed reactions, for example, have been utilized for the regioselective oxygenation of 1-carbonylnaphthalenes, which can serve as precursors to naphthyl acetic acids. anr.fr By using a directing group, such as a Weinreb amide, it is possible to directly form naphtholactones. anr.fr Nickel catalysis has also emerged as a valuable tool. For instance, a nickel-catalyzed reductive ring-opening of 7-oxabenzonorbornadienes with acyl chlorides provides a highly regioselective route to β-acyl naphthalenes. rsc.org

The Grignard reaction is another classic organometallic approach. Alpha-chloromethylnaphthalene can be treated with magnesium to form the Grignard reagent, which is then carbonated with carbon dioxide and hydrolyzed to yield alpha-naphthyl-acetic acid. bu.edu

These organometallic strategies offer significant advantages in controlling the position of functionalization on the naphthalene ring, which is a key challenge in the synthesis of specific isomers like 1-methylnaphthalene-7-acetic acid.

Targeted Synthesis of Substituted Naphthalene Acetic Acid Isomers

The synthesis of a specific isomer of a substituted naphthalene acetic acid, such as 1-methylnaphthalene-7-acetic acid, presents a significant challenge due to the need for precise control over the placement of multiple substituents on the naphthalene ring. The reactivity of the naphthalene system often leads to mixtures of isomers in electrophilic substitution reactions. Therefore, advanced synthetic strategies are required to achieve high regioselectivity.

Regioselective Functionalization of Naphthalene Ring Systems

Controlling the position of functional groups on the naphthalene ring is paramount for the synthesis of specific isomers. researchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene are often difficult to control in terms of regioselectivity. researchgate.net Modern methods, particularly those involving directed C-H activation, have provided powerful solutions to this problem. nih.gov

By choosing an appropriate directing group, it is possible to guide a metal catalyst to a specific C-H bond on the naphthalene ring, enabling functionalization at positions that are otherwise difficult to access. nih.govanr.fr For example, a carbonyl group at the C1 position can direct functionalization to the peri (C8) or ortho (C2) positions. anr.fr While the ortho position is more commonly functionalized, targeting the peri position has also been an area of focus. anr.fr

Lewis acids can also be employed to influence regioselectivity. For instance, an aluminum Lewis acid has been used as a steric shield to direct the C6-alkylation of a 1-naphthyl amide. researchgate.net The choice of catalyst and reaction conditions is critical. For example, in the acylation of naphthalene, zeolite beta has been shown to be a highly selective catalyst for producing the 2-substituted product. researchgate.net Similarly, nickel catalysis has been developed for the exclusive preparation of β-acyl naphthalenes. rsc.org

Precursor Design and Reaction Pathway Optimization

The successful synthesis of a target molecule like 1-methylnaphthalene-7-acetic acid is highly dependent on the strategic design of precursor molecules and the optimization of the entire reaction sequence. anr.fr The choice of starting material and the order of synthetic steps are crucial for achieving the desired substitution pattern.

For instance, to synthesize 1-methylnaphthalene-7-acetic acid, one might start with a pre-functionalized naphthalene derivative where a methyl group is already in place, or a precursor that allows for the selective introduction of the methyl and acetic acid groups at the desired positions. The synthesis could involve a multi-step sequence where the regioselectivity of each step is carefully controlled.

An example of precursor design is the use of 1-carbonylnaphthalenes as intermediates. anr.fr The carbonyl group not only serves as a directing group for further functionalization but can also be transformed into other functional groups as needed. anr.fr Similarly, the haloform reaction on a suitable acetylnaphthalene precursor, such as the one that could be formed from the Friedel-Crafts reaction of a methylnaphthalene, represents a potential pathway. bu.edu

Emerging Synthetic Approaches for Naphthalene-Based Compounds

The development of novel synthetic strategies for naphthalene-based compounds is crucial for accessing a wider range of functionalized molecules with unique properties. nih.gov Traditional methods like Friedel-Crafts reactions for the substitution of naphthalenes often result in the formation of peri-substituted products, making the synthesis of specific regioisomers challenging. nih.gov

Modern approaches have sought to overcome these limitations through the use of transition metal-catalyzed reactions and innovative cyclization strategies. These methods offer greater control over regioselectivity and can proceed under milder reaction conditions. nih.govmdpi.com

One emerging strategy involves the electrophilic cyclization of arene-containing propargylic alcohols. This method allows for the regioselective synthesis of a wide variety of substituted naphthalenes under mild conditions using reagents such as iodine monochloride (ICl), iodine (I₂), and N-Bromosuccinimide (NBS). nih.gov This technique has proven effective for creating polysubstituted naphthalenes in a single step with good yields. nih.gov

Another area of development is the use of transition metal-catalyzed cross-coupling reactions to directly introduce functional groups to the naphthalene core. mdpi.com For instance, researchers have developed efficient methods for the chalcogenylation of electron-rich naphthalene derivatives catalyzed by iron(III) chloride (FeCl₃) and potassium iodide (KI). researchgate.net Similarly, copper-catalyzed three-component reactions have been employed for the arylselanation of phenols with selenium powder and aryl iodides, offering a direct route to ortho-arylselenylphenols with high regioselectivity. researchgate.net

Furthermore, direct C-H functionalization has emerged as a powerful tool. A regioselective peri- or ortho-C-H methylation of 1-naphthaldehydes using a transient ligand strategy has been successfully employed in the synthesis of methylated naphthalene natural products. chemistryviews.org This approach avoids the need for pre-functionalized starting materials, thus shortening the synthetic sequence. chemistryviews.org

The table below summarizes various synthetic methods for naphthalene derivatives, highlighting the reaction conditions and outcomes.

| Starting Material(s) | Reagents/Catalyst | Reaction Conditions | Product Type | Yield | Reference |

| Naphthalene, Chloroacetic acid | Ferric oxide, Potassium bromide | Heated to 218°C over 20 hours | 1-Naphthaleneacetic acid | 70% | stackexchange.com |

| Naphthalene, Chloroacetic acid | ZSM-5 catalyst | 200°C | 1-Naphthaleneacetic acid | 96.7% | chemicalbook.com |

| 1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol | Iodine (I₂) | Standard conditions | 2,3,4-trisubstituted naphthalene | 90% | nih.gov |

| Naphthalene-1,4-dione | Amines, Et₃N or K₂CO₃ | Room temperature, 18-72 hours | 3-unsubstituted naphthoquinones | 25-80% | nih.gov |

| β-naphthol derivatives | Diorganyl diselenides, TCCA | Ethanol, Room temperature | Selenylated naphthalene derivatives | 32-90% | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of Naphthalene Acetic Acid Derivatives

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

No experimental Fourier-Transform Infrared (FT-IR) or Fourier-Transform Raman (FT-Raman) spectra for 1-Methylnaphthalene-7-acetic acid have been found in public databases or the scientific literature.

For comparison, the analysis of related compounds such as 1-naphthaleneacetic acid reveals characteristic vibrational modes. These typically include the O-H stretching of the carboxylic acid group, C=O stretching of the carbonyl group, and various C-H and C=C stretching and bending vibrations associated with the naphthalene (B1677914) ring and the acetic acid moiety. The specific frequencies of these vibrations in 1-Methylnaphthalene-7-acetic acid would be influenced by the precise positions of the methyl and acetic acid groups on the naphthalene core, but without experimental data, a specific analysis is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Publicly accessible ¹H NMR or ¹³C NMR spectra for 1-Methylnaphthalene-7-acetic acid are not available.

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. A ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms, including those on the naphthalene ring, the methyl group, and the methylene (B1212753) group of the acetic acid side chain. The chemical shifts, signal integrations, and coupling patterns would be crucial for confirming the substitution pattern of the naphthalene ring. Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the naphthalene ring, the methyl carbon, and the methylene carbon.

Mass Spectrometry Techniques in Elucidating Molecular Structure

There is no publicly available mass spectrum or detailed fragmentation analysis for 1-Methylnaphthalene-7-acetic acid.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 1-Methylnaphthalene-7-acetic acid, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₃H₁₂O₂ (molecular weight: 200.23 g/mol ). bldpharm.com Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) or the entire acetic acid side chain (-CH₂COOH), as well as characteristic fragmentations of the methylnaphthalene core. Without an experimental spectrum, a detailed discussion of its fragmentation is purely speculative.

Based on a comprehensive review of available scientific literature, there is currently insufficient information to generate a detailed article on the specific chemical compound “1-Methylnaphthalene-7-acetic acid” according to the provided outline.

Extensive searches for the molecular and cellular mechanisms of this particular compound in plant systems did not yield specific research findings. The majority of available data focuses on the widely studied synthetic auxin, 1-Naphthaleneacetic acid (NAA), and not its methylated derivative, 1-Methylnaphthalene-7-acetic acid.

Therefore, it is not possible to provide a scientifically accurate and thorough discussion on the following topics as they relate solely to 1-Methylnaphthalene-7-acetic acid:

Elucidation of Auxin-Like Activity in Plant Physiology

Influence on Cellular Growth and Development

Regulation of Organogenesis and Morphogenesis

Biochemical Pathways Modulated by Naphthalene Acetic Acids

Impact on Photosynthetic Pigment Biosynthesis

Modulation of Enzyme Activities and Metabolic Processes

Interplay with Endogenous Phytohormone Signaling Networks

Without dedicated research on 1-Methylnaphthalene-7-acetic acid, any attempt to create the requested article would be speculative and would not adhere to the strict requirement of focusing solely on this specific compound. Further research is needed to elucidate the distinct biological activities of 1-Methylnaphthalene-7-acetic acid in plant systems.

Molecular and Cellular Mechanisms of Biological Activity in Plant Systems

Physiological Responses to Environmental Stressors

Detailed research findings and data on the physiological responses of plants to environmental stressors mediated by 1-Methylnaphthalene-7-acetic acid are not available in the public scientific literature. Consequently, a data table on its specific effects cannot be generated.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods dedicated to the separation and analysis of 1-Methylnaphthalene-7-acetic acid were found in the reviewed literature. While suppliers indicate the availability of HPLC data for the compound, the specific conditions, such as the column, mobile phase, and detection parameters, are not published. bldpharm.com

Gas Chromatography (GC) Coupled with Detection Systems

The literature search did not yield any specific methods employing Gas Chromatography for the analysis of 1-Methylnaphthalene-7-acetic acid. Analysis of related compounds like methylnaphthalenes is documented, but these methods are not transferable. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

No validated LC-MS/MS methods for the quantification of 1-Methylnaphthalene-7-acetic acid were found. Although commercial suppliers note the existence of LC-MS data bldpharm.com, and predicted spectra for related compounds are available hmdb.ca, peer-reviewed research detailing the specific transitions, ionization methods, and chromatographic conditions for this particular analyte is not available.

Spectroscopic Detection Methods

Room Temperature Phosphorescence (RTP) and Micellar-Stabilized Systems

There is no specific information on the Room Temperature Phosphorescence characteristics or the use of micellar-stabilized systems for the detection of 1-Methylnaphthalene-7-acetic acid. Research in this area focuses on other naphthalene (B1677914) derivatives, such as NAA, and the findings cannot be extrapolated. nih.govdss.go.th

Fluorimetric Detection Techniques

The search did not identify any studies on the native fluorescence properties or the development of specific fluorimetric detection techniques for 1-Methylnaphthalene-7-acetic acid.

Novel Adsorbent Technologies for Enhanced Detection

The pursuit of highly selective and sensitive analytical methods has led to the exploration of novel adsorbent materials. These materials are designed to overcome the limitations of traditional sorbents used in sample preparation, such as solid-phase extraction (SPE). For a target analyte like 1-Methylnaphthalene-7-acetic acid, an ideal adsorbent would exhibit a high affinity and specific recognition, even in complex sample matrices.

Molecularly Imprinted Polymers (MIPs) are synthetic, highly cross-linked polymers engineered to have tailor-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule. mdpi.commdpi.com This "molecular memory" allows the MIP to selectively rebind the target analyte from a mixture, making them powerful tools for analytical chemistry. mdpi.com The process involves polymerizing functional monomers and a high ratio of cross-linking monomers in the presence of the template molecule (in this hypothetical case, 1-Methylnaphthalene-7-acetic acid). Subsequent removal of the template reveals specific recognition sites. nih.govbiointerfaceresearch.com

The stability, robustness, and low cost of MIPs, coupled with their high selectivity, make them excellent candidates for use as selective sorbents in techniques like molecularly imprinted solid-phase extraction (MISPE). mdpi.commdpi.com For an acidic compound like 1-Methylnaphthalene-7-acetic acid, a basic functional monomer such as methacrylic acid (MAA) would likely be chosen to interact with the carboxylic acid group of the template. nih.gov

Hypothetical Synthesis of a MIP for 1-Methylnaphthalene-7-acetic acid: A typical non-covalent bulk polymerization approach would be employed.

Template: 1-Methylnaphthalene-7-acetic acid

Functional Monomer: Methacrylic Acid (MAA)

Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

Initiator: Azobisisobutyronitrile (AIBN)

Porogen (Solvent): A solvent like acetonitrile (B52724) or chloroform, which facilitates the formation of the template-monomer complex.

The resulting polymer block would be ground, sieved, and the template molecule extracted using a solvent mixture, commonly methanol (B129727) and acetic acid, to prepare it for use. nih.govnih.gov

Method Validation and Performance Metrics

For any new analytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. The validation would assess various performance parameters according to established guidelines.

Research on analogous compounds, such as other phenoxyacetic acids, demonstrates that MIP-based methods can achieve high selectivity and sensitivity. nih.gov For instance, a study on 2,4-dichlorophenoxyacetic acid using a MIP in a dispersive solid-phase extraction format reported high recovery rates and low limits of detection in complex samples like human urine. nih.gov Similarly, a MIP developed for ephedrine (B3423809) showed 68% recovery from spiked human plasma, with no recovery observed on the non-imprinted polymer (NIP), highlighting the selectivity of the imprinted sites. nih.gov

Based on these analogous studies, a hypothetical validation of a MISPE method for 1-Methylnaphthalene-7-acetic acid coupled with High-Performance Liquid Chromatography (HPLC) would be expected to yield the performance metrics detailed in the table below.

Table 1: Hypothetical Performance Metrics for a Validated MISPE-HPLC Method for 1-Methylnaphthalene-7-acetic acid

| Performance Metric | Expected Value/Finding | Source (Analogous Study) |

| Linearity (R²) | > 0.998 | nih.gov |

| Limit of Detection (LOD) | 0.3 – 1.3 µg L⁻¹ | nih.gov |

| Limit of Quantification (LOQ) | 1.0 – 1.9 µg L⁻¹ | mdpi.comnih.gov |

| Recovery | 85% - 105% | mdpi.comnih.gov |

| Precision (%RSD) | < 5% | nih.gov |

| Selectivity | High selectivity against structurally similar compounds with low cross-reactivity. | nih.gov |

This table illustrates the expected outcomes for a well-developed method. The Limit of Detection (LOD) and Limit of Quantification (LOQ) would demonstrate the method's sensitivity. Recovery studies, performed by analyzing spiked blank samples, would indicate the accuracy of the method. Precision , measured as the relative standard deviation (%RSD) of replicate measurements, would show the method's repeatability. Finally, selectivity would be assessed by testing for cross-reactivity with other naphthalene derivatives or similar organic acids, with the MIP expected to show significantly higher affinity for 1-Methylnaphthalene-7-acetic acid compared to the non-imprinted polymer (NIP) and other compounds. nih.gov

Environmental Transformation and Biogeochemical Cycling of Naphthalene Acetic Acid Analogues

The environmental journey of synthetic auxin analogues, including 1-methylnaphthalene-7-acetic acid, is a complex interplay of physical, chemical, and biological processes. Understanding these pathways is critical for assessing their persistence, potential for transport, and ultimate fate in various environmental compartments. The structure of these compounds, characterized by a naphthalene core, significantly influences their behavior and transformation routes.

Environmental Transformation and Biogeochemical Cycling of Naphthalene Acetic Acid Analogues

Photochemical Degradation Pathways in Environmental Matrices

Photochemical degradation, driven by solar radiation, represents a primary abiotic pathway for the transformation of many organic compounds in the environment. For naphthalene (B1677914) acetic acid analogues, this process is particularly relevant in sunlit surface waters and on the surfaces of soil and vegetation.

UV-Induced Transformation Products and Mechanisms

Exposure to ultraviolet (UV) radiation can initiate a cascade of photochemical reactions, leading to the transformation of the parent compound into various degradation products. The primary mechanism often involves the excitation of the naphthalene ring system by UV light, leading to the formation of reactive intermediates. These intermediates can then undergo further reactions such as oxidation, decarboxylation, and hydroxylation.

While specific studies on the UV-induced transformation products of 1-methylnaphthalene-7-acetic acid are limited, research on related naphthalene derivatives provides insights into potential pathways. For instance, the photolysis of naphthalene in aqueous solutions is known to produce hydroxylated derivatives, such as naphthols, as primary products. It is plausible that 1-methylnaphthalene-7-acetic acid could undergo similar hydroxylations on the naphthalene ring. Furthermore, the acetic acid side chain is susceptible to cleavage, potentially leading to the formation of 1-methylnaphthalene (B46632) and other related compounds.

Interactive Table: Potential UV-Induced Transformation Products of 1-Methylnaphthalene-7-acetic acid

| Potential Product | Formation Pathway | Significance |

|---|---|---|

| Hydroxylated derivatives | Addition of hydroxyl radicals to the naphthalene ring | Increased polarity and potential for further degradation |

| 1-Methylnaphthalene | Cleavage of the acetic acid side chain (decarboxylation) | Altered biological activity and environmental mobility |

Influence of Atmospheric Conditions on Photoreactivity

The photoreactivity of 1-methylnaphthalene-7-acetic acid in the atmosphere is influenced by various factors. The presence of atmospheric photochemically produced oxidants, such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3), can significantly accelerate its degradation. The reaction with hydroxyl radicals, in particular, is expected to be a major removal pathway for gas-phase naphthalene derivatives.

The rate of these reactions is dependent on factors such as the intensity of solar radiation, temperature, and the concentration of atmospheric oxidants. For instance, higher temperatures and greater sunlight intensity generally lead to increased rates of photochemical degradation. The presence of other atmospheric constituents, such as particulate matter, can also play a role by providing surfaces for heterogeneous reactions to occur.

Biodegradation Processes in Soil and Aquatic Systems

Microbial degradation is a crucial process determining the fate of organic compounds in soil and aquatic environments. The biodegradability of 1-methylnaphthalene-7-acetic acid is dependent on the presence of microbial populations capable of utilizing it as a carbon and energy source. The structure of the naphthalene ring, while aromatic, is susceptible to microbial attack, often initiated by dioxygenase enzymes that introduce hydroxyl groups, leading to ring cleavage.

The rate of biodegradation can be influenced by a multitude of environmental factors, including temperature, pH, oxygen availability, and the organic matter content of the soil or sediment. In general, aerobic conditions are more favorable for the rapid degradation of aromatic compounds. The presence of the methyl and acetic acid substituents on the naphthalene ring can influence the rate and pathway of biodegradation compared to unsubstituted naphthalene.

Volatilization and Atmospheric Transport Considerations

Volatilization from soil and water surfaces to the atmosphere is a potential transport pathway for semi-volatile organic compounds like 1-methylnaphthalene-7-acetic acid. The tendency of a compound to volatilize is governed by its vapor pressure and Henry's Law constant. Compounds with higher vapor pressures and Henry's Law constants are more likely to partition into the gas phase.

Once in the atmosphere, 1-methylnaphthalene-7-acetic acid can be transported over long distances, depending on its atmospheric lifetime. Its persistence in the atmosphere is primarily determined by the rates of its reaction with atmospheric oxidants, as discussed in section 7.1.2. The potential for long-range atmospheric transport raises concerns about the presence of these compounds in remote ecosystems.

Environmental Fate Modeling Methodologies

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models integrate information on a compound's physical-chemical properties with data on environmental conditions to simulate its behavior. For 1-methylnaphthalene-7-acetic acid, fugacity-based models are often employed. These models describe the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) based on its fugacity, or "escaping tendency," in each phase.

Future Directions and Interdisciplinary Research Prospects

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future of chemical synthesis for compounds like 1-Methylnaphthalene-7-acetic acid is intrinsically linked to the principles of green chemistry and process optimization. Current synthetic methodologies, while effective, often present opportunities for improvement in terms of yield, cost-effectiveness, and environmental impact. Future research will likely focus on the development of novel synthetic pathways that are not only more efficient but also more sustainable. This includes the exploration of catalytic systems that can facilitate the synthesis with higher atom economy, reducing the generation of waste products.

Furthermore, the investigation into alternative starting materials, potentially derived from renewable resources, could significantly enhance the sustainability of its production. The application of flow chemistry and microwave-assisted synthesis represents another promising frontier, offering the potential for accelerated reaction times, improved yields, and safer reaction conditions. A comparative analysis of potential synthetic improvements is presented in Table 1.

Table 1: Potential Improvements in the Synthesis of 1-Methylnaphthalene-7-acetic acid

| Feature | Conventional Synthesis | Future Directions |

|---|---|---|

| Catalysts | Traditional acid/base catalysts | Novel metal-based or biocatalytic systems |

| Solvents | Volatile organic solvents | Green solvents (e.g., ionic liquids, supercritical fluids) |

| Energy Input | Conventional heating | Microwave irradiation, photochemical methods |

| Process | Batch processing | Continuous flow chemistry |

| Sustainability | Higher waste generation | Reduced waste, use of renewable feedstocks |

Deeper Mechanistic Insights into Biological Activity through "Omics" Approaches

Understanding the precise mechanisms by which 1-Methylnaphthalene-7-acetic acid interacts with biological systems is paramount for its potential application in fields such as agriculture and medicine. The advent of "omics" technologies, including genomics, proteomics, and metabolomics, provides powerful tools to unravel these complex interactions at a molecular level. Future research in this area will likely involve treating biological systems, such as plant or cell cultures, with 1-Methylnaphthalene-7-acetic acid and subsequently analyzing the global changes in gene expression, protein abundance, and metabolite profiles.

These "omics" studies can help identify the specific cellular pathways and molecular targets that are modulated by the compound. For instance, if it exhibits auxin-like activity, metabolomic approaches could elucidate its influence on plant hormone biosynthesis and signaling pathways researchgate.netscispace.comresearchgate.net. Such detailed mechanistic insights are crucial for optimizing its biological effects and for identifying potential off-target effects.

Advancements in Ultra-Trace Detection and Environmental Monitoring

As with any chemical compound that may find widespread application, the ability to detect and monitor its presence in the environment at ultra-trace levels is of critical importance. Future research will focus on developing highly sensitive and selective analytical methods for 1-Methylnaphthalene-7-acetic acid. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) are likely to be at the forefront of these efforts swri.orgnih.govtandfonline.comtandfonline.com.

Furthermore, the development of novel sensor technologies, including biosensors and chemical sensors, could provide real-time monitoring capabilities researchgate.net. These advancements are essential for environmental fate studies, enabling researchers to track the persistence, degradation, and potential bioaccumulation of 1-Methylnaphthalene-7-acetic acid in various environmental matrices such as soil and water nih.govresearchgate.netamap.notandfonline.com. A summary of potential analytical techniques is provided in Table 2.

Table 2: Analytical Techniques for the Detection of 1-Methylnaphthalene-7-acetic acid

| Technique | Principle | Potential Application |

|---|---|---|

| GC-MS/MS | Gas chromatography separation with tandem mass spectrometry detection | High sensitivity and specificity for volatile derivatives. |

| LC-MS/MS | Liquid chromatography separation with tandem mass spectrometry detection | Suitable for non-volatile compounds in complex matrices. |

| Immunoassays | Antibody-based detection | High-throughput screening of environmental samples. |

| Biosensors | Biological recognition element coupled to a transducer | Real-time, in-situ monitoring. |

Exploration of Structure-Activity Relationships for Targeted Applications

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The exploration of structure-activity relationships (SAR) for 1-Methylnaphthalene-7-acetic acid will be a key area of future research aimed at designing analogs with enhanced potency and selectivity for specific applications nih.govrsc.orgmdpi.com. This involves the systematic modification of the 1-Methylnaphthalene-7-acetic acid structure and the evaluation of the resulting changes in biological activity.

For example, altering the position of the methyl group or modifying the acetic acid side chain could lead to compounds with different biological profiles. Quantitative structure-activity relationship (QSAR) studies, which use statistical methods to correlate chemical structure with biological activity, will be instrumental in this process nih.govnih.govsigmaaldrich.com. These studies can guide the rational design of new derivatives with improved properties, such as increased efficacy or reduced toxicity.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. In the context of 1-Methylnaphthalene-7-acetic acid, future research will increasingly rely on this integrated approach. Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict how the compound interacts with specific biological targets, such as proteins or enzymes ijpsjournal.comrjptonline.orgchemrxiv.orgresearchgate.netsci-hub.serjptonline.org.

These in silico predictions can then be validated through targeted experimental studies, creating a feedback loop that accelerates the discovery and optimization process. This integrated approach can be used to build predictive models for the biological activity, pharmacokinetic properties, and potential toxicity of 1-Methylnaphthalene-7-acetic acid and its derivatives. Such models will be invaluable for prioritizing compounds for further development and for reducing the reliance on extensive and time-consuming experimental screening.

Q & A

Basic Question: What experimental design parameters are critical for assessing the toxicity of 1-Methylnaphthalene-7-acetic acid in animal models?

Answer:

Key parameters include:

- Route of Exposure : Prioritize inhalation, oral, and dermal routes based on environmental or occupational relevance .

- Health Outcomes : Measure systemic effects (e.g., respiratory, hepatic, renal) and organ-specific endpoints (Table B-1 in ).

- Randomization and Allocation Concealment : Ensure dose administration is randomized and study groups are concealed to minimize bias (Table C-7 in ).

- Data Reporting : Include all measured outcomes, even null results, to avoid reporting bias (Table C-6 in ).

Basic Question: How should researchers conduct a comprehensive literature search for toxicological data on 1-Methylnaphthalene-7-acetic acid?

Answer:

Follow a structured approach:

Databases : Use PubMed, TOXCENTER, and NTRL with tailored query strings incorporating CAS numbers, MeSH terms, and synonyms ( ).

Grey Literature : Include technical reports, conference abstracts, and theses via TSCATS and NIH RePORTER ( ).

Inclusion Criteria : Filter studies by species (humans/laboratory mammals), exposure routes, and health outcomes (Table B-1 in ).

Language and Date : Include non-English studies if abstracts/tables are available, without publication date restrictions .

Advanced Question: How can researchers resolve contradictions in reported toxicity data for 1-Methylnaphthalene-7-acetic acid across studies?

Answer:

Apply a tiered risk-of-bias assessment:

Bias Evaluation : Use questionnaires to assess randomization, allocation concealment, and outcome reporting (Tables C-6/C-7 in ).

Confidence Rating : Classify studies as High/Moderate/Low/Very Low based on bias criteria ( ).

Weight of Evidence : Prioritize high-confidence studies and conduct sensitivity analyses to reconcile discrepancies .

Mechanistic Studies : Integrate toxicokinetic data (e.g., metabolism pathways) to explain dose-response variability .

Advanced Question: What methodologies are recommended for systematic reviews of 1-Methylnaphthalene-7-acetic acid’s environmental fate and health impacts?

Answer:

Adopt a multi-step framework:

Protocol Development : Define PICOS (Population, Intervention, Comparison, Outcomes, Study Design) and register the review.

Data Extraction : Use standardized templates to capture physicochemical properties, environmental partitioning, and biomonitoring data ( ).

Meta-Analysis : Pool data from high-confidence studies only, adjusting for heterogeneity in exposure scenarios ().

Grey Literature Integration : Validate unpublished datasets via peer review by ≥3 domain experts ().

Basic Question: What biomarkers are relevant for monitoring occupational exposure to 1-Methylnaphthalene-7-acetic acid?

Answer:

- Biomonitoring : Measure urinary metabolites (e.g., hydroxylated derivatives) using LC-MS/MS .

- Environmental Monitoring : Analyze air/water samples for parent compounds and degradation products ( ).

- Susceptibility Markers : Assess genetic polymorphisms in CYP450 enzymes linked to metabolic activation .

Advanced Question: How can researchers identify and prioritize data gaps in the toxicological profile of 1-Methylnaphthalene-7-acetic acid?

Answer:

Gap Analysis : Compare existing data (Figures 6-1 to 6-3 in ) with ATSDR’s Decision Guide for missing endpoints (e.g., chronic dermal toxicity).

Mechanistic Studies : Prioritize understudied areas like epigenetic effects or transgenerational impacts.

Stakeholder Engagement : Collaborate with regulatory bodies (e.g., EPA, IARC) to align research agendas with public health needs .

Basic Question: What statistical methods are appropriate for analyzing dose-response relationships in 1-Methylnaphthalene-7-acetic acid toxicity studies?

Answer:

- Non-Linear Models : Use benchmark dose (BMD) modeling for threshold identification.

- Multivariate Regression : Adjust for covariates (e.g., age, sex) in epidemiological datasets.

- Survival Analysis : Apply Kaplan-Meier curves for mortality studies with censored data ( ).

Advanced Question: How should researchers address variability in interspecies extrapolation of toxicity data for 1-Methylnaphthalene-7-acetic acid?

Answer:

Allometric Scaling : Adjust doses based on body surface area or metabolic rate differences.

PBPK Modeling : Develop physiologically based pharmacokinetic models to predict human-equivalent doses.

In Vitro-In Vivo Extrapolation (IVIVE) : Use organoid or microphysiological systems to bridge animal-human gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.